molecular formula C22H48O3Si B8232808 (16,16,16-triethoxyhexadecyl)silane

(16,16,16-triethoxyhexadecyl)silane

Cat. No.: B8232808
M. Wt: 388.7 g/mol
InChI Key: XWAHTEPMQFYWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(16,16,16-triethoxyhexadecyl)silane is typically synthesized through the reaction of hexadecyl alcohol with triethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous distillation and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(16,16,16-triethoxyhexadecyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or moisture in the presence of an acid or base catalyst.

    Condensation: Other silanes or silanols under acidic or basic conditions.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

Scientific Research Applications

(16,16,16-triethoxyhexadecyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of siloxane polymers and other organosilicon compounds.

    Biology: Employed in the modification of surfaces for biological assays and cell culture.

    Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.

    Industry: Utilized as a surface-active agent in coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of (16,16,16-triethoxyhexadecyl)silane involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions allow it to modify surfaces and create stable, hydrophobic coatings. The molecular targets include hydroxyl groups on surfaces, leading to the formation of a covalent bond and the creation of a hydrophobic layer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(16,16,16-triethoxyhexadecyl)silane is unique due to its long hexadecyl chain, which provides enhanced hydrophobic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong water repellency and surface modification .

Properties

IUPAC Name

16,16,16-triethoxyhexadecylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48O3Si/c1-4-23-22(24-5-2,25-6-3)20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-26/h4-21H2,1-3,26H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAHTEPMQFYWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCCCCCCCCCCCCC[SiH3])(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.